molecular formula C21H17BrN2O2 B5150132 N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide

Cat. No.: B5150132
M. Wt: 409.3 g/mol
InChI Key: AOWCZGBPLPNBRR-UHFFFAOYSA-N
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Description

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide is an organic compound with the molecular formula C21H17BrN2O2. This compound is characterized by the presence of a bromobenzoyl group attached to an amino phenyl ring, which is further connected to a methylbenzamide moiety. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide typically involves the condensation of 3-bromobenzoic acid with 4-aminophenyl-3-methylbenzamide. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under an inert atmosphere. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.

    Medicine: Research is ongoing to investigate its potential as a drug candidate for various diseases. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell growth or the induction of cell death. The exact molecular pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide can be compared with other similar compounds, such as:

    N-[4-[(4-bromobenzoyl)amino]phenyl]-3-methylbenzamide: This compound has a similar structure but with a different position of the bromine atom, leading to different chemical and biological properties.

  • **N-[4-[(3-bromobenzoyl)amino]phenyl]-3,5

Properties

IUPAC Name

N-[4-[(3-bromobenzoyl)amino]phenyl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17BrN2O2/c1-14-4-2-5-15(12-14)20(25)23-18-8-10-19(11-9-18)24-21(26)16-6-3-7-17(22)13-16/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOWCZGBPLPNBRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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